Methyl 7,7-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Description
Methyl 7,7-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS: 2387595-96-0) is a fluorinated indole derivative featuring a partially saturated six-membered ring system. The molecule contains two fluorine atoms at the 7,7-positions of the tetrahydroindole scaffold and a methyl ester group at position 2. This structural configuration imparts unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C10H11F2NO2 |
|---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
methyl 7,7-difluoro-1,4,5,6-tetrahydroindole-2-carboxylate |
InChI |
InChI=1S/C10H11F2NO2/c1-15-9(14)7-5-6-3-2-4-10(11,12)8(6)13-7/h5,13H,2-4H2,1H3 |
InChI Key |
CFKFQOYZYJEFIV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C(CCC2)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Methyl 7,7-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, often involves multicomponent reactions. A common method includes the reaction of cyclohex-2-enones with phenylglyoxal monohydrate and substituted anilines in water at room temperature . This green protocol is advantageous due to its simplicity and environmental friendliness.
Industrial Production Methods
Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 7,7-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions due to the presence of reactive sites on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
Methyl 7,7-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 7,7-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to multiple receptors, influencing various biological processes. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Positional Isomers: Methyl 4,4-Difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
- Structure : Differs in fluorine substitution at the 4,4-positions instead of 7,7 (CAS: 2282741-08-4) .
- This may influence binding affinity in biological systems.
- Applications : Positional isomerism impacts metabolic stability and solubility. The 7,7-difluoro derivative may exhibit enhanced lipophilicity due to fluorine placement near the ester group.
Trifluoromethyl-Substituted Analogue: Methyl 7-(Trifluoromethyl)-1H-indole-3-carboxylate
- Structure : Features a trifluoromethyl group at position 7 and an ester at position 3 (CAS: 155134-38-6) .
- Comparative Data :
| Property | 7,7-Difluoro Tetrahydroindole (Target) | 7-(Trifluoromethyl) Indole Derivative |
|---|---|---|
| Substituent Electronic | Electron-withdrawing (F) | Stronger electron-withdrawing (CF₃) |
| LogP (Predicted) | ~2.1 (moderate lipophilicity) | ~2.8 (higher lipophilicity) |
| Bioactivity | Not reported | Potential kinase inhibition (unverified) |
Oxo-Substituted Derivative: Methyl 4-Oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
- Structure: Contains a ketone group at position 4 (C10H11NO3) .
- Functional Comparison :
Ethyl Ester Derivatives: Ethyl-5-Fluoroindole-2-carboxylate
Halogenated Indoles: 4,5,6,7-Tetrafluoroindole
- Structure : Fully fluorinated indole ring (CAS: 37387-64-7) .
- Electronic Properties : Extreme electron deficiency due to four fluorine atoms, leading to high stability and resistance to electrophilic substitution.
- Applications : Useful in materials science for designing corrosion-resistant coatings.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 7,7-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, and how can reaction yields be maximized?
- The compound can be synthesized via fluorination of tetrahydroindole precursors followed by esterification. For example, tetrafluoroindole derivatives are synthesized using hexafluorobenzene as a starting material, with fluorination steps optimized under inert conditions to prevent side reactions . Yield improvement strategies include using catalysts like BF₃·Et₂O for regioselective fluorination and purification via column chromatography with ethyl acetate/hexane gradients.
Q. How can the structural conformation of the tetrahydroindole ring be analyzed experimentally?
- X-ray crystallography (using SHELXL for refinement ) and NMR spectroscopy (¹H, ¹³C, and ¹⁹F) are critical. For puckering analysis of the tetrahydroindole ring, apply Cremer-Pople coordinates to quantify out-of-plane deviations . Computational tools like ORTEP-3 can visualize thermal ellipsoids and validate crystallographic data .
Q. What spectral contradictions arise in characterizing this compound, and how are they resolved?
- Discrepancies between calculated and observed ¹⁹F NMR shifts may occur due to solvent polarity or ring puckering. Resolve these by cross-referencing with DFT-calculated chemical shifts (e.g., B3LYP/6-311+G(d,p)) and variable-temperature NMR to assess conformational flexibility .
Advanced Research Questions
Q. How does the 7,7-difluoro substitution influence the compound’s electronic properties and reactivity?
- The difluoro group increases electron-withdrawing effects, lowering the LUMO energy and enhancing electrophilic reactivity at the indole C3 position. This is quantified via cyclic voltammetry (e.g., E₁/₂ reduction potentials) and correlated with Fukui indices from DFT calculations .
Q. What strategies are effective in studying the compound’s interactions with biological targets (e.g., enzymes)?
- Use surface plasmon resonance (SPR) to measure binding kinetics and molecular docking (AutoDock Vina) to predict binding modes. For example, indole-2-carboxylate derivatives exhibit affinity for tryptophan hydroxylase, with fluorination modulating hydrophobic interactions .
Q. How can conformational flexibility of the tetrahydroindole core impact pharmacological activity?
- The chair-boat equilibrium of the tetrahydroindole ring affects binding pocket compatibility. Use molecular dynamics simulations (AMBER or GROMACS) to model ring puckering and correlate with IC₅₀ values in enzyme inhibition assays .
Q. What are the key challenges in scaling up the synthesis for preclinical studies?
- Batch-to-batch variability in fluorination efficiency and byproduct formation (e.g., overfluorinated analogs) must be controlled via inline FTIR monitoring and Design of Experiments (DoE) to optimize temperature/pressure parameters .
Methodological Notes
- Synthetic Optimization : Prioritize low-temperature (-78°C) fluorination to avoid defluorination side reactions .
- Structural Validation : Combine SC-XRD with solid-state NMR to resolve disorder in fluorine positions .
- Biological Assays : Use SPR with immobilized target proteins to account for nonspecific binding of fluorinated indoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
